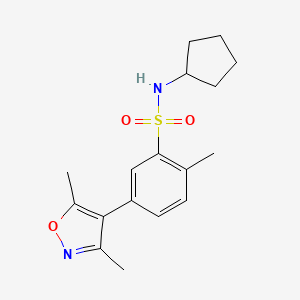

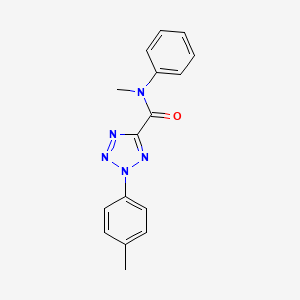

N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were characterized using various spectroscopic techniques. In the second paper, IR, 1H-NMR, and 13C-NMR spectroscopy, along with elemental analysis, were used to confirm the structures of the synthesized compounds . The third paper describes the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides, highlighting different intramolecular interactions such as C-H...O and N-H...Cl, which stabilize the molecular conformations . The fourth paper provides a detailed characterization of a newly synthesized sulfonamide molecule, including Single Crystal X-Ray Diffraction (SCXRD) studies, which revealed that the compound crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

The papers primarily focus on the synthesis and biochemical evaluation of the sulfonamide compounds rather than specific chemical reactions they undergo. However, the inhibitory activity of these compounds against enzymes such as kynurenine 3-hydroxylase and acetylcholinesterase suggests that they may interact with these enzymes through competitive inhibition, forming enzyme-inhibitor complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are inferred from their biochemical activities and structural analyses. The high-affinity inhibition of kynurenine 3-hydroxylase by the compounds in the first paper indicates their potential as therapeutic agents for conditions related to the kynurenine pathway . The second paper reports that one of the synthesized compounds exhibits significant acetylcholinesterase inhibitory activity, suggesting its potential as a therapeutic agent for Alzheimer’s disease . The third paper's analysis of the crystal structures provides insights into the supramolecular architectures mediated by weak interactions, which are crucial for the pharmacological activities of these compounds . The fourth paper's computational study of the newly synthesized sulfonamide molecule reveals its structural and electronic properties, which are essential for understanding its reactivity and interaction with biological targets .

科学的研究の応用

COX-2 Inhibition and Anti-inflammatory Potential

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-yl)-2-Methylbenzenesulfonamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these molecules preserved COX-2 potency and significantly increased COX1/COX-2 selectivity. This led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

JTE-522, a selective COX-2 inhibitor structurally related to N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-yl)-2-Methylbenzenesulfonamide, was shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell line RL95-2. The study revealed that JTE-522 arrests the G0/G1 phase and inhibits the S phase in RL95-2 cells. The mechanism involves the down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, and up-regulation of p53, p21, and cyclin D1 proteins, along with the activation of caspase-3-like proteases (Hong-liang Li et al., 2002).

Molecular Docking and Synthesis

Heterocyclic compounds containing the sulfonamide moiety, related to N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-yl)-2-Methylbenzenesulfonamide, were synthesized and subjected to molecular docking studies to assess their potential as Cyclooxygenase (COX-2) inhibitors. These studies aimed to design compounds that comply with the general features of the sulfonamide pharmacophore, showing promise in the development of new therapeutic agents (Ahmed H. E. Hassan, 2014).

特性

IUPAC Name |

N-cyclopentyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-11-8-9-14(17-12(2)18-22-13(17)3)10-16(11)23(20,21)19-15-6-4-5-7-15/h8-10,15,19H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFPNQZFSVSZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

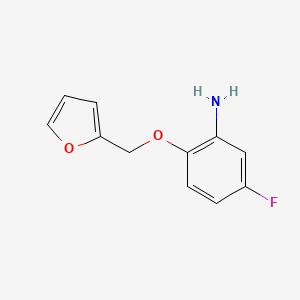

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

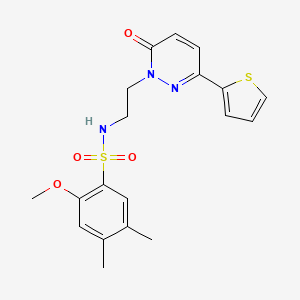

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

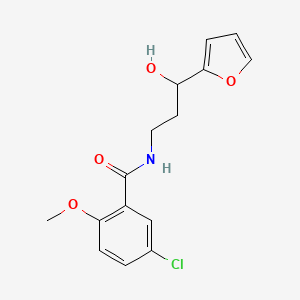

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)